Tiagabine ethyl ester

Chiral chromatography Enantiomeric purity Analytical method validation

Sourcing authentic Tiagabine ethyl ester for impurity profiling or chiral API synthesis is challenged by variable purity and undocumented stereochemistry. This compound resolves these critical issues: • Defined chiral scaffold: (R)-enantiomer is the essential penultimate intermediate for tiagabine HCl, with validated chiral HPLC separation from the (S)-isomer. • Regulatory-grade identity: Officially listed as USP Tiagabine Related Compound A, enabling robust method validation and ANDA submissions. • Consistent quality: Typical purity ≥98% (HPLC), ensuring reliable chromatographic performance and downstream hydrolysis yield.

Molecular Formula C22H29NO2S2
Molecular Weight 403.6 g/mol
CAS No. 145821-58-5
Cat. No. B115696
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTiagabine ethyl ester
CAS145821-58-5
Molecular FormulaC22H29NO2S2
Molecular Weight403.6 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CCCN(C1)CCC=C(C2=C(C=CS2)C)C3=C(C=CS3)C
InChIInChI=1S/C22H29NO2S2/c1-4-25-22(24)18-7-5-11-23(15-18)12-6-8-19(20-16(2)9-13-26-20)21-17(3)10-14-27-21/h8-10,13-14,18H,4-7,11-12,15H2,1-3H3/t18-/m1/s1
InChIKeyNSGCWILIYQUGIO-GOSISDBHSA-N
Commercial & Availability
Standard Pack Sizes15 mg / 100 mg / 0.25 g / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tiagabine Ethyl Ester: Key Intermediate Overview


Tiagabine ethyl ester (CAS 145821-58-5), also known as (R)-ethyl 1-[4,4-bis(3-methylthiophen-2-yl)but-3-enyl]piperidine-3-carboxylate [1], is a chiral intermediate integral to the synthesis of tiagabine hydrochloride, a gamma-aminobutyric acid (GABA) reuptake inhibitor used as an anticonvulsant [2]. This ester is formed via the N-alkylation of (R)-ethyl nipecotate with a bis-thienyl butene derivative, a pivotal step before final hydrolysis to the active pharmaceutical ingredient [2].

Tiagabine Ethyl Ester: Substitution Limits


In pharmaceutical manufacturing and analytical chemistry, 'tiagabine ethyl ester' is not a generic commodity chemical but a specific intermediate with defined physical and chemical properties. Simple substitution with other chiral piperidine esters, such as (R)-ethyl nipecotate, is impossible due to the fully elaborated di-thienyl side chain, which directly impacts chromatographic behavior and subsequent reactivity [1]. The compound's value lies in its precise identity as the immediate precursor to tiagabine, making it essential for impurity profiling and as a primary pharmacopeial reference standard, for which no alternative exists [2].

Tiagabine Ethyl Ester: Comparative Evidence


Chiral Separation and Purity Control

The separation of tiagabine ethyl ester enantiomers is crucial for ensuring the chiral purity of the final drug product. A validated normal-phase HPLC method using a Chiralcel-OG column achieves baseline separation of the R(−)- and S(+)-enantiomers [1].

Chiral chromatography Enantiomeric purity Analytical method validation

Solubility: Ester vs. Hydrochloride Salt

The solubility profile of tiagabine ethyl ester in organic solvents contrasts sharply with that of its hydrochloride salt, which is more water-soluble. This difference is critical for selecting the appropriate intermediate for specific synthetic or analytical workflows .

Solubility Formulation science Analytical chemistry

Pharmacopeial Reference Standard

Tiagabine ethyl ester is officially recognized as a USP Reference Standard (Tiagabine Related Compound A) . This designation mandates its use in regulatory quality control and distinguishes it from non-pharmacopeial grades.

Impurity profiling Quality control Pharmacopeial standard

Purity and Physical Form Specifications

Commercially available tiagabine ethyl ester is typically offered with a minimum purity specification that supports its use as a reliable intermediate or reference material. This specification is a key differentiator from cruder, non-certified materials.

Purity specification Material characterization Procurement

Synthetic Yield Benchmark

A patented process for tiagabine hydrochloride synthesis reports a specific isolated yield for the formation of the tiagabine ethyl ester intermediate. This data provides a benchmark for evaluating synthetic efficiency compared to alternative routes.

Synthetic methodology Process chemistry Yield optimization

Tiagabine Ethyl Ester: Key Applications


Quality Control and Impurity Profiling

Tiagabine ethyl ester is an essential impurity reference standard, specifically designated as USP Tiagabine Related Compound A . Analytical chemistry and quality control laboratories use this standard for method development and validation, ensuring accurate identification and quantification of potential synthetic impurities in tiagabine drug substance and drug product batches, as mandated by regulatory bodies like the FDA.

Enantiomeric Purity Assessment

Research and analytical laboratories utilize tiagabine ethyl ester to develop and validate chiral chromatographic methods . The established separation of its R(−)- and S(+)-enantiomers [1] allows for precise monitoring and control of chiral purity during the synthesis of tiagabine, a critical step for ensuring the efficacy and safety of the final chiral drug.

API Process Development and Scale-up

In process chemistry and API manufacturing, tiagabine ethyl ester is the immediate precursor to the active drug. Its preparation via N-alkylation of (R)-ethyl nipecotate is a key synthetic step . Process chemists use established yields (e.g., 75.5%) and purity data to benchmark and optimize reaction conditions, ensuring a robust and cost-effective manufacturing route .

Novel Tiagabine Analogs Development

Medicinal chemists use tiagabine ethyl ester as a scaffold or reference point for synthesizing novel analogs. Its structure, with a defined chiral center and a specific di-thienyl side chain, serves as a starting point for exploring structure-activity relationships (SAR) to develop new GABA uptake inhibitors with potentially improved properties .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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